molecular formula C6H8O3 B2545511 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-ol CAS No. 1212181-78-6

6,8-Dioxabicyclo[3.2.1]oct-2-en-4-ol

Cat. No.: B2545511
CAS No.: 1212181-78-6
M. Wt: 128.127
InChI Key: LPADRPJZOJHCDL-UHFFFAOYSA-N
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Description

“6,8-Dioxabicyclo[3.2.1]oct-2-en-4-ol” is a chemical compound with the molecular formula C8H8O3 . It is also known by other names such as “4-Ethynyl-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol” and “1,6-Anhydro-2-ethynyl-3,4-didesoxy-β-D-threo-hex-3-enopyranose” among others .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. For instance, a skeletal rearrangement of a series of 6,8-dioxabicyclo[3.2.1]octan-4-ols has been developed using SOCl2 in the presence of pyridine . Another synthesis method involves a sequential reaction of N-allylic substitution, Diels–Alder cyclization, and intramolecular ketalization, which is promoted by metal-organo relay catalysis involving palladium/phosphoric acid or palladium/halogen-bonding catalytic system .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclic structure with two oxygen atoms incorporated into the ring . The average mass of the molecule is 152.147 Da and the monoisotopic mass is 152.047348 Da .


Chemical Reactions Analysis

The compound undergoes a series of chemical reactions. For instance, a skeletal rearrangement of a series of 6,8-dioxabicyclo[3.2.1]octan-4-ols has been developed using SOCl2 in the presence of pyridine . An oxygen migration from C5 to C4 was observed when the C4 alcohols were treated with SOCl2/pyridine, giving a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring-system via the chlorosulfite intermediate .

Scientific Research Applications

Synthesis in Natural Products

6,8-Dioxabicyclo[3.2.1]octane (6,8-DOBCO) is a structural motif common in many biologically active natural products. Studies have explored various approaches to access this framework, including in natural products like psoracorylifol B, ent-psoracorylifol C, and others (Zhang & Tong, 2016).

Chemical Synthesis Techniques

There are innovative strategies for synthesizing structures with the 6,8-DOBCO skeleton. For instance, one study describes a new strategy using desymmetrization of trienes derived from diols via ring-closing metathesis for synthesizing structures like exo-brevicomin (Burke, Müller & Beaudry, 1999). Another approach involves a concise strategy for constructing 6,8-DOBCO frameworks from vinylethylene carbonates and amine-substituted enones using palladium-organo relay catalysis (Zeng et al., 2019).

Applications in Polymer Science

6,8-Dioxabicyclo[3.2.1]oct-3-ene has been studied for its polymerization properties. For example, its cationic polymerization in methylene chloride yields polymers with distinct characteristics depending on the conditions, providing insights into the synthesis of novel polyacetal materials (Okada, Sumitomo & Komada, 1977).

Properties

IUPAC Name

6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-5-2-1-4-3-8-6(5)9-4/h1-2,4-7H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPADRPJZOJHCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC(C(O1)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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